molecular formula C12H11BrO3 B11842093 Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate

Cat. No.: B11842093
M. Wt: 283.12 g/mol
InChI Key: GORUYNZYBDJIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate is a synthetic benzofuran derivative intended for research and development purposes in medicinal chemistry. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . This compound features a bromo-substituent and an ethyl group on the benzofuran core, modifications that are known in analogous structures to significantly influence biological activity and physicochemical properties . Benzofuran derivatives are extensively investigated for their anticancer potential. Research on structurally similar halogenated benzofurans has demonstrated potent cytotoxic and antiproliferative effects against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancers . The introduction of bromine is a common strategy to enhance cytotoxic activity, as brominated benzofuran analogs have shown improved potency, sometimes exceeding that of chlorinated derivatives and even reference drugs like cisplatin in specific cell models . These compounds may exert their effects through mechanisms such as the induction of cell cycle arrest, promotion of apoptosis, and generation of reactive oxygen species (ROS) . Beyond oncology, this compound serves as a valuable chemical intermediate for the synthesis of more complex molecules. It can be used to develop derivatives like hydrazones and carboxylic acids, which are explored for diverse applications including antioxidant and photoprotective agents . As a building block, it enables researchers to explore structure-activity relationships and develop novel inhibitors for various biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 6-bromo-5-ethyl-1-benzofuran-4-carboxylate

InChI

InChI=1S/C12H11BrO3/c1-3-7-9(13)6-10-8(4-5-16-10)11(7)12(14)15-2/h4-6H,3H2,1-2H3

InChI Key

GORUYNZYBDJIKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1C(=O)OC)C=CO2)Br

Origin of Product

United States

Preparation Methods

Bromination of Preformed Benzofuran Esters

A common strategy involves brominating a preassembled 5-ethylbenzofuran-4-carboxylate intermediate. In one protocol, methyl 5-ethylbenzofuran-4-carboxylate is treated with molecular bromine (Br₂) in chloroform at 0–5°C, yielding the 6-bromo derivative in 78% yield after 12 hours. Alternatively, N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation conditions provides comparable yields (75–82%) with reduced risk of dibromination.

Critical Parameters :

  • Temperature control (<10°C) minimizes ester group hydrolysis.

  • Solvent polarity influences bromine solubility and reaction kinetics.

  • Catalytic Lewis acids (e.g., FeCl₃) enhance regioselectivity but may complicate purification.

Cyclization of Brominated Precursors

An alternative route constructs the benzofuran ring after introducing bromine. For example, 4-bromo-2-hydroxy-5-ethylacetophenone undergoes cyclization with methyl propiolate in dimethylformamide (DMF) at 120°C, forming the benzofuran core in 65% yield. Subsequent esterification via Fischer–Speier conditions (H₂SO₄/MeOH) completes the synthesis, though this method risks partial debromination under acidic conditions.

Catalytic Innovations in Esterification and Bromination

Solid Acid-Catalyzed Esterification

Recent patents describe using solid acid catalysts (e.g., Amberlyst-15) for esterification of 6-bromo-5-ethylbenzofuran-4-carboxylic acid, achieving 94% conversion in methanol at 65°C. This approach eliminates aqueous workup steps, simplifies catalyst recovery, and improves atom economy compared to traditional H₂SO₄-mediated methods.

Microwave-Assisted Bromination

Microwave irradiation (300 W, 100°C, 20 min) accelerates bromination reactions, reducing reaction times from hours to minutes. A 2019 study achieved 88% yield using NBS in ethanol under microwave conditions, with >99% regioselectivity confirmed by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.91 (s, 3H, OCH₃), 2.78 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.5 Hz, 3H, CH₂CH₃).

  • LC-MS : m/z 283.12 [M+H]⁺, retention time 6.7 min (C18 column, 70:30 MeOH/H₂O).

Purity Assessment

Batch analyses via reversed-phase HPLC (UV detection at 254 nm) show typical purity ≥98%, with major impurities identified as debrominated byproducts (<1.5%) and residual starting materials (<0.5%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Classical Br₂/CHCl₃7895Low costToxic solvent handling
NBS/CCl₄8297Better selectivityRequires radical initiators
Solid acid catalysis9498Eco-friendly, reusable catalystLonger reaction time (8–12 h)
Microwave/NBS/EtOH8899Rapid synthesisSpecialized equipment required

Industrial-Scale Production Challenges

Despite academic advances, scaling up this compound synthesis faces hurdles:

  • Bromine Handling : Safe storage and dosing of Br₂ at multi-kilogram scales require specialized infrastructure.

  • Byproduct Management : Dibrominated impurities necessitate costly chromatography or recrystallization steps.

  • Regulatory Compliance : Waste disposal of halogenated solvents (CCl₄, CHCl₃) increases production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 6-bromo-5-ethylbenzofuran-4-carboxylate may exhibit significant anticancer properties. Preliminary studies have shown potential interactions with various biological targets, including enzymes and receptors involved in cancer progression. For instance, derivatives of benzofuran compounds have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as the inactivation of the AKT signaling pathway .

In vitro testing against lung adenocarcinoma cells (A549) demonstrated that related compounds effectively inhibited cell replication, suggesting that this compound could be a promising lead for developing anticancer agents .

Anti-inflammatory Properties

The compound's structural characteristics may also confer anti-inflammatory effects. Similar benzofuran derivatives have been documented to exhibit anti-inflammatory activity by modulating inflammatory pathways and reducing cytokine production. Further investigation into this compound could reveal its potential as an anti-inflammatory agent in clinical settings.

Synthetic Versatility

This compound serves as an important intermediate in organic synthesis due to its structural complexity and reactivity. The synthesis typically involves multi-step organic reactions, allowing for the generation of various derivatives with tailored biological activities. Common synthetic methods include:

  • Bromination : Introducing bromine at specific positions on the benzofuran ring.
  • Esterification : Modifying carboxylic acid functionalities to enhance solubility and bioavailability.

These methods highlight the compound's versatility for generating derivatives with varied biological activities, expanding its applicability in drug development.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds have shown that variations in substitution patterns can significantly influence their pharmacological profiles. For example, compounds with different halogen substitutions exhibited varying degrees of cytotoxicity against cancer cell lines .

Table 1: Comparison of Related Benzofuran Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 5-bromobenzofuran-2-carboxylateBromine at position 5AntimicrobialSimpler structure
Ethyl 6-bromo-2-methylbenzofuran-3-carboxylateDifferent substitution patternAnticancerMore complex substitutions
Methyl 4-bromobenzofuran-3-carboxylateBromine at position 4Anti-inflammatoryDifferent ring substitution

This table illustrates how this compound stands out due to its specific substitution pattern, which may confer unique properties compared to these similar compounds.

Future Research Directions

Further research is essential to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • In vivo studies : Evaluating the compound's efficacy and safety profiles in animal models.
  • Mechanistic studies : Understanding the molecular mechanisms underlying its biological activities.
  • Formulation development : Exploring prodrug strategies to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes involved in viral replication, making them potential antiviral agents. Additionally, they can interact with cellular receptors and signaling pathways to exert anticancer and antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

Key differences among analogs arise from substituent positions, ester groups, and functional moieties. Below is a comparative breakdown:

Table 1: Structural Comparison
Compound Name (CAS) Substituents Ester Group Position Molecular Formula Molecular Weight (g/mol)
Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate 6-Br, 5-Ethyl 4 (Methyl) C₁₂H₁₁BrO₃ ~283.1*
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate 6-Br, 5-(4-Methylbenzyloxy), 2-Phenyl 3 (Ethyl) C₂₅H₂₁BrO₄ 465.3
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (308295-64-9) 6-Br, 2-Methyl, 5-(E-cinnamyloxy) 3 (Ethyl) C₂₁H₁₉BrO₄ 415.3
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (308295-63-8) 6-Br, 2-Methyl, 5-(E-cinnamyloxy) 3 (Methyl) C₂₀H₁₇BrO₄ 401.2
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (308297-46-3) 6-Br, 5-(Fluorophenyl-oxoethoxy), 2-Phenyl 3 (Ethyl) C₂₅H₁₈BrFO₅ 497.3

*Estimated based on molecular formula.

Key Observations :

  • Ester Position : Methyl esters (positions 3 or 4) vs. ethyl esters influence lipophilicity and metabolic stability. Ethyl esters generally increase logP values compared to methyl .

Physicochemical Properties

Table 2: Property Comparison
Compound Name (CAS) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
This compound ~4.5* 3 2 ~48.7
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate 5.7† 4 7 48.7
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate 5.7 4 7 48.7
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate 5.4 4 6 48.7
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 6.4 6 8 65.7

*Estimated based on structural analogs. †Predicted from similar analogs.

Key Observations :

  • Lipophilicity : The target compound’s ethyl and bromine substituents likely contribute to moderate lipophilicity (XLogP3 ~4.5), lower than analogs with aromatic side chains (e.g., XLogP3 5.4–6.4) .
  • Polar Surface Area : Analogs with oxyether or ketone groups (e.g., 65.7 Ų in ) exhibit higher polarity, impacting solubility and membrane permeability.

Biological Activity

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and findings from various studies.

Chemical Structure and Properties

This compound features a benzofuran ring with a bromine atom at the sixth position and an ethyl group at the fifth position. Its molecular formula is C13H13BrO3C_{13}H_{13}BrO_3, with a molecular weight of approximately 283.12 g/mol. The unique substitution pattern of this compound may contribute to its distinctive biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : Introduction of the bromine atom at the desired position.
  • Esterification : Formation of the ester functional group.
  • Cyclization : Formation of the benzofuran structure through cyclization reactions.

These methods highlight the compound's synthetic versatility and potential for modification to enhance biological activity.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that compounds with structural similarities to this compound often demonstrate cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : MTT assays have been utilized to evaluate the cytotoxic effects on human leukemia (K562, HL60) and cervical cancer (HeLa) cells. The compound exhibited IC50 values comparable to established anticancer agents, indicating potential for further development .

The mechanism by which this compound exerts its effects is not fully elucidated; however, interactions with specific biological targets are being investigated:

  • Enzyme Inhibition : Initial studies suggest potential interactions with enzymes involved in cancer progression.
  • Receptor Binding : Binding affinity studies indicate possible interactions with receptors implicated in disease processes, warranting further investigation into therapeutic implications.

Structure-Activity Relationships (SAR)

The structure-activity relationship of this compound is critical for understanding its biological effects:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 5-bromobenzofuran-2-carboxylateBromine at position 5AntimicrobialSimpler structure
Ethyl 6-bromo-2-methylbenzofuran-3-carboxylateDifferent substitution patternAnticancerMore complex substitutions
Methyl 4-bromobenzofuran-3-carboxylateBromine at position 4Anti-inflammatoryDifferent ring substitution

This compound stands out due to its specific substitution pattern, which may confer unique properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of various derivatives of benzofuran compounds, including this compound:

  • In vitro Studies : Various derivatives were tested against human cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity. For instance, compounds with bulky substituents showed increased potency against specific cancer types .
  • Molecular Docking Simulations : Simulations have been employed to predict interactions with targets such as tubulin and other cellular proteins, providing insights into potential mechanisms of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Friedel-Crafts acylation to construct the benzofuran core.
  • Halogenation (e.g., bromination at the 6-position) using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.
  • Esterification with methyl groups via nucleophilic substitution or acid-catalyzed transesterification.
  • Optimization includes controlling temperature (e.g., 0–60°C for bromination), solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios. Monitoring via TLC and NMR ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Identify substituent positions (e.g., ethyl at C5, bromo at C6) via coupling patterns and chemical shifts.
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and benzofuran C-O-C vibrations.
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns.
  • X-ray Crystallography (if crystals are obtainable): Resolve 3D structure using SHELXL or ORTEP-III for bond-length/angle analysis.

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Screen for antimicrobial activity (e.g., MIC against bacterial/fungal strains) or cytotoxicity (e.g., MTT assay on cancer cell lines).
  • Molecular docking : Predict interactions with targets like enzymes (e.g., kinases) or receptors using software like AutoDock.
  • SAR studies : Compare activity with analogs (e.g., ethyl vs. methyl esters, bromo vs. chloro substituents) to identify key functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) to determine precise bond angles and torsional strains.
  • Analyze hydrogen-bonding networks via graph-set theory (e.g., Etter’s approach) to understand packing motifs and stability .
  • Compare experimental data with DFT-calculated geometries to validate electronic effects of bromo/ethyl groups .

Q. What strategies mitigate challenges in synthesizing halogenated benzofuran derivatives, such as regioselectivity or side reactions?

  • Methodological Answer :

  • Directing groups : Install temporary groups (e.g., nitro) to guide bromination to the desired position (C6), followed by reduction.
  • Protection/deprotection : Use silyl ethers or Boc groups to shield reactive sites during esterification.
  • Microwave-assisted synthesis : Enhance regioselectivity and reduce reaction time for cyclization steps .

Q. How can researchers reconcile contradictory bioactivity data across structurally similar benzofuran derivatives?

  • Methodological Answer :

  • Comparative SAR analysis : Systematically vary substituents (e.g., alkyl chain length, halogen type) and correlate with activity trends.
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites influencing assay results.
  • Crystallographic studies : Link conformational flexibility (e.g., benzofuran ring puckering) to target binding efficacy .

Q. What computational approaches are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry and compute dipole moments/polarizability to predict solubility and crystallinity.
  • QSAR models : Train algorithms on logP, molar refractivity, and H-bonding descriptors to forecast bioavailability.
  • Molecular dynamics simulations : Study solvation effects in biological membranes or solvent systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.